2-Chloro-4,6-dimethoxybenzaldehyde

描述

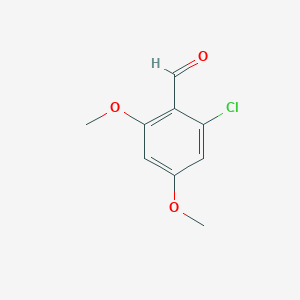

2-Chloro-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that are pivotal in both academic and industrial research. Its structure, featuring a benzaldehyde (B42025) core with chloro and dimethoxy substituents, makes it a valuable intermediate in organic synthesis. The reactivity of the aldehyde group, combined with the electronic effects of the chlorine and methoxy (B1213986) groups on the aromatic ring, allows for a variety of chemical transformations.

Research has detailed specific methods for its preparation. One documented approach is the Vilsmeier reaction, which utilizes 1,3-dimethoxy-5-chlorobenzene and trichlorophosphate to yield this compound. chemicalbook.com This highlights a standard procedure for formylating activated aromatic rings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82477-61-0 chemicalbook.com |

| Molecular Formula | C₉H₉ClO₃ uni.lu |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=CC(=C(C(=C1)Cl)C=O)OC uni.lu |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIGZICIZZIUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397577 | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82477-61-0 | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82477-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4,6 Dimethoxybenzaldehyde

Classical Synthetic Strategies for Aromatic Aldehydes

Traditional routes to aromatic aldehydes, including the target compound, often rely on electrophilic substitution reactions on activated aromatic precursors or the functional group manipulation of existing substituted benzenes.

The most direct and widely utilized methods for introducing an aldehyde group onto an aromatic ring are electrophilic formylation reactions. For 2-Chloro-4,6-dimethoxybenzaldehyde, the logical precursor is 1-Chloro-3,5-dimethoxybenzene (B30813). The benzene (B151609) ring in this precursor is highly activated by two electron-donating methoxy (B1213986) groups, which direct electrophiles to the ortho and para positions. The C2 position is ortho to both methoxy groups, making it the most nucleophilic and sterically accessible site for formylation.

Vilsmeier-Haack Reaction: This reaction is a cornerstone for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org It employs a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. chemeurope.com The reaction is generally effective for phenols, anilines, and their ether derivatives. wikipedia.orgchemistrysteps.com Given the electron-rich nature of the substrate, the Vilsmeier-Haack reaction represents a primary and efficient route to this compound.

Table 1: Representative Reagents and Conditions for Vilsmeier-Haack Formylation

| Parameter | Details | Reference |

| Substrate | 1-Chloro-3,5-dimethoxybenzene | - |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | jk-sci.com |

| Solvent | Dichloromethane (DCM) or excess DMF | jk-sci.com |

| Temperature | Typically 0°C to room temperature | jk-sci.com |

| Work-up | Aqueous hydrolysis (e.g., with water or aqueous sodium acetate) | jk-sci.com |

Gattermann Reaction: The Gattermann reaction provides an alternative method for formylating aromatic compounds. byjus.com In its classical form, it uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org A significant modification, which improves safety, involves the use of zinc cyanide (Zn(CN)₂) in place of the highly toxic gaseous HCN. wikipedia.org The reaction of Zn(CN)₂ with HCl generates the necessary formylating agent in situ. This method is applicable to phenol (B47542) ethers, making it a viable, albeit less common, alternative to the Vilsmeier-Haack reaction for this specific synthesis. wikipedia.org

This strategy involves introducing the chlorine and aldehyde functionalities in separate steps. There are two primary sequences:

Chlorination followed by Formylation : This is the most logical pathway, where 3,5-dimethoxyphenol (B141022) is first chlorinated to yield 1-chloro-3,5-dimethoxybenzene, which is then formylated as described in section 2.1.1.

Formylation followed by Chlorination : In this less common approach, a non-chlorinated precursor like 3,5-dimethoxybenzene would be formylated to produce 2,4-dimethoxybenzaldehyde (B23906). thieme-connect.de Subsequent chlorination would be required. However, directing the chlorine atom to the desired position (C5 of the new aldehyde) could be challenging and may lead to a mixture of isomers, making this a less efficient route.

Another potential pathway involves the halogenation of an existing aldehyde. For instance, a related compound, 4-Bromo-2,6-dimethoxybenzaldehyde, is commercially available, suggesting that direct halogenation of 2,6-dimethoxybenzaldehyde (B146518) at the 4-position is a feasible synthetic step. sigmaaldrich.com A similar chlorination could potentially be applied.

These methods involve modifying the oxygen-containing substituents on the aromatic ring to arrive at the desired 4,6-dimethoxy pattern.

Etherification (Methylation) : A plausible synthetic route could culminate in a methylation step. This would involve the synthesis of the dihydroxy analogue, 2-Chloro-4,6-dihydroxybenzaldehyde, followed by exhaustive methylation using a reagent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃). The synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde from 3,5-dimethoxyphenyl formate (B1220265) provides a precedent for building such substituted benzaldehydes. thieme-connect.de

Demethylation : While less common for synthesis, selective demethylation of a more complex precursor could be used. For instance, if a starting material contained more than two methoxy groups, one or more could be selectively removed. However, achieving selectivity in demethylation can be challenging and is not typically a primary synthetic design choice unless dictated by the availability of starting materials.

Advanced and Sustainable Synthetic Protocols

While classical methods are effective, they often rely on stoichiometric amounts of aggressive reagents (e.g., POCl₃, AlCl₃), leading to significant waste. Catalytic alternatives are therefore highly desirable.

Directed Ortho-Metalation (DoM) : This powerful technique offers high regioselectivity. It involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG). thieme-connect.de For a precursor like 1-chloro-3,5-dimethoxybenzene, the methoxy groups can act as DMGs. Treatment with a strong base like n-butyllithium would lead to lithiation at the C2 position, followed by quenching with an electrophilic formylating agent like DMF to yield the target aldehyde. thieme-connect.de This method provides excellent control over the position of formylation.

Catalytic Formylation : Research into direct catalytic formylation using CO₂ and a hydrogen source is an active area. For example, heterogeneous palladium catalysts have been developed for the formylation of amines. ionike.com While direct catalytic formylation of an aryl halide like 1-chloro-3,5-dimethoxybenzene using CO or CO₂ is challenging, it represents a frontier in synthetic methodology. Transition-metal-catalyzed hydroarylation of olefins is another advanced C-C bond-forming strategy that could potentially be adapted. rsc.org

Table 2: Comparison of Synthetic Strategies

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Vilsmeier-Haack | 1-Chloro-3,5-dimethoxybenzene | POCl₃, DMF | High yield, reliable for electron-rich arenes. chemistrysteps.com | Uses hazardous stoichiometric reagents, produces significant waste. |

| Gattermann | 1-Chloro-3,5-dimethoxybenzene | Zn(CN)₂, HCl | Avoids gaseous HCN. wikipedia.org | Still uses toxic cyanide, Lewis acid waste. |

| Directed Ortho-Metalation | 1-Chloro-3,5-dimethoxybenzene | n-BuLi, DMF | Excellent regioselectivity. thieme-connect.de | Requires stoichiometric strong base, cryogenic temperatures. |

The principles of green chemistry encourage the reduction of environmental impact through thoughtful synthetic design.

Atom Economy : Classical formylations like the Vilsmeier-Haack reaction have poor atom economy, as large molecules like POCl₃ are used stoichiometrically and converted into phosphate (B84403) waste. Catalytic cycles, by their nature, offer superior atom economy.

Use of Safer Chemicals : The Gattermann reaction's reliance on highly toxic HCN is a major drawback. The modification using solid Zn(CN)₂ is a step towards a safer process, though cyanide materials remain hazardous. wikipedia.org The ultimate goal is to replace such reagents entirely with benign alternatives like CO₂.

Catalysis over Stoichiometric Reagents : The development of catalytic pathways, such as those described in 2.2.1, is a core tenet of green chemistry. A successful catalytic cycle for the formylation of 1-chloro-3,5-dimethoxybenzene would represent a significant green advancement over classical methods.

Solvent Choice : Many classical reactions are performed in halogenated solvents like dichloromethane. Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, solvent-free conditions.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product that incorporates atoms from most of the starting materials. nih.govliberty.edu These reactions are prized for their atom economy, time- and cost-effectiveness, and their ability to rapidly generate libraries of structurally diverse molecules. liberty.edu Although specific literature detailing the use of this compound in MCRs is scarce, its aldehyde functional group makes it a suitable candidate for several well-known MCRs.

Ugi Reaction:

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org This reaction is typically exothermic and proceeds with high yields, often completing within minutes. wikipedia.org Polar aprotic solvents like dimethylformamide (DMF) are commonly used, though alcohols such as methanol (B129727) have also proven effective. wikipedia.org

Petasis Reaction:

The Petasis reaction, also known as the borono-Mannich reaction, is another versatile MCR that involves the reaction of an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to generate substituted amines, including α-amino acids. organic-chemistry.orgnih.gov A key advantage of the Petasis reaction is its broad substrate scope and the formation of a stable carbon-carbon bond. organic-chemistry.orgnih.gov

In this context, this compound could be employed as the aldehyde component. The reaction would proceed by mixing it with an amine (primary or secondary) and a suitable vinyl- or aryl-boronic acid. The reaction mechanism likely involves the formation of an intermediate adduct between the aldehyde and the boronic acid, which then reacts with the amine. organic-chemistry.org This methodology would provide a direct route to α-substituted amines bearing the 2-chloro-4,6-dimethoxyphenyl moiety.

Process Optimization and Reaction Engineering for this compound

Process optimization is critical in chemical synthesis to ensure high efficiency, purity, and cost-effectiveness. This involves a systematic study of reaction parameters to maximize yield and selectivity.

While specific optimization studies for the synthesis of this compound are not widely reported, general principles can be applied from the synthesis of analogous substituted benzaldehydes and related heterocyclic compounds. liberty.edurug.nl Key parameters that influence yield and selectivity include temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of related compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), controlling the reaction temperature is crucial for achieving high yields, which can be up to 91%. acs.orggoogle.com The synthesis involves a stepwise heating process, and the purification by recrystallization from a solvent like heptane (B126788) significantly enhances product purity to over 99%. acs.orggoogle.com Similarly, the synthesis of 2-chloro-4,6-dimethoxypyrimidine (B81016) highlights the importance of the choice of solvent and reagents to ensure stable product quality and high yield. google.comgoogle.com

The following table illustrates typical parameters that are optimized to enhance reaction yields, based on data from related syntheses.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |

| Temperature | Cooled to 5-10 °C, then reflux | 91.25 | Room Temperature | Lower | acs.org |

| Catalyst | Palladium(II) | Good Yield | No Catalyst | Trace Product | rug.nl |

| Solvent | N,N-Dimethylformamide (DMF) | High | Toluene | Moderate | google.comgoogle.com |

| Purification | Recrystallization (Heptane) | >99.5% Purity | Crude Product | Lower Purity | acs.org |

This table is illustrative and based on syntheses of related compounds.

Achieving stereocontrol is a major goal in modern organic synthesis, particularly for the production of chiral molecules with specific biological activities. When incorporating this compound into more complex chiral structures, enantioselective or diastereoselective strategies are necessary.

In the context of the Petasis reaction, diastereoselectivity can be achieved when using chiral α-hydroxy aldehydes, which typically yield anti β-amino alcohols. nih.gov More advanced methods employ chiral catalysts to control the stereochemical outcome. For example, chiral biphenols have been used as catalysts to selectively produce either syn or anti β-amino alcohols. nih.gov This catalyst-controlled approach could theoretically be applied to reactions involving this compound to direct the stereochemistry of the product.

For the Ugi reaction, developing enantioselective variants has been a long-standing challenge, with the first successful reports emerging in recent years. wikipedia.org Strategies often involve the use of chiral components—either a chiral amine, carboxylic acid, or isocyanide—that act as chiral auxiliaries, or the use of an external chiral catalyst. For example, thiourea-based organocatalysts have been successfully employed for the enantioselective synthesis of N-aryl amino acid derivatives via a two-step Petasis MCR. mdpi.com Such catalytic systems could potentially be adapted for reactions with this compound to produce enantiomerically enriched products.

In situ monitoring techniques allow for real-time tracking of a chemical reaction, providing valuable data on reaction kinetics, mechanism, and the formation of intermediates or byproducts. While no specific kinetic studies on the formation of this compound have been found, studies on other substituted benzaldehydes offer insight into the methodologies that could be employed. arkat-usa.orgrsc.org

Kinetic studies on the Wittig-Horner reaction of substituted benzaldehydes, for instance, have been conducted using UV-Vis spectrophotometry to monitor the disappearance of the aldehyde. arkat-usa.org Such studies help in determining the reaction order and the rate-determining step. For the Wittig-Horner reaction, it was found that the formation of the intermediate is the rate-determining step and that substituents on the benzaldehyde (B42025) have a significant effect on the reaction rate. arkat-usa.org

The following table summarizes kinetic data from a study on the reaction of substituted benzaldehydes, illustrating the effect of substituents on reaction rates.

| Substituted Benzaldehyde | Rate Constant (k) | Relative Rate | Reference |

| p-Nitrobenzaldehyde | 1.85 x 10⁻³ | 10.9 | arkat-usa.org |

| m-Nitrobenzaldehyde | 1.55 x 10⁻³ | 9.1 | arkat-usa.org |

| p-Chlorobenzaldehyde | 0.45 x 10⁻³ | 2.6 | arkat-usa.org |

| Benzaldehyde | 0.17 x 10⁻³ | 1.0 | arkat-usa.org |

| p-Methylbenzaldehyde | 0.09 x 10⁻³ | 0.5 | arkat-usa.org |

This table is for illustrative purposes and shows data for the Wittig-Horner reaction. The rate constants are in units of L²mol⁻²s⁻¹.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4,6 Dimethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A complete NMR analysis, which is fundamental for determining the precise three-dimensional structure and electronic environment of a molecule, relies on experimental data.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aldehydic, aromatic, and methoxy (B1213986) protons of 2-Chloro-4,6-dimethoxybenzaldehyde, are not available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Similarly, experimentally determined ¹³C NMR spectral data, which would identify the chemical shifts of the carbonyl carbon, the chlorinated aromatic carbon, the methoxy-substituted carbons, and the other carbons in the benzene (B151609) ring, remain unreported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR studies are crucial for unambiguously assigning proton and carbon signals and for establishing through-bond and through-space correlations. However, no published COSY, HSQC, HMBC, or NOESY spectra for this compound could be located. Such analyses would be essential to confirm the connectivity of the molecular framework and the spatial relationships between atoms.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for this compound is not present in accessible scientific literature. This would typically show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde, C-O stretching of the methoxy groups, C-Cl stretching, and various aromatic C-H and C=C vibrations.

Electronic Absorption and Emission Spectroscopy

The interaction of molecules with electromagnetic radiation provides profound insights into their electronic structure. Electronic absorption and emission spectroscopy are pivotal in determining the nature of electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorptions arise from π → π* and n → π* transitions.

| Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|

| Acetone | 290, 245 | n → π, π → π |

| Diethyl Ether | 288, 243 | n → π, π → π |

| Carbon Tetrachloride | 292, 248 | n → π, π → π |

For this compound, similar absorption bands would be expected, with slight shifts in wavelength and intensity due to the different positions of the methoxy groups, which can influence the electron density distribution in the aromatic ring.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are emission processes that occur after a molecule absorbs light. These techniques can provide information about the excited state properties of a molecule. To date, there is no published experimental data on the fluorescence or phosphorescence characteristics of this compound. Such studies would be beneficial to fully understand its photophysical behavior.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. While experimental HRMS data for this compound is not available in the reviewed literature, its predicted monoisotopic mass can be calculated from its molecular formula, C₉H₉ClO₃. uni.lu

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₃ | - |

| Predicted Monoisotopic Mass | 200.02402 Da | uni.lu |

An experimental HRMS analysis would be crucial to confirm this predicted mass and thus verify the elemental composition of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure. Although no specific MS/MS studies for this compound have been reported, general fragmentation pathways for halogenated aromatic aldehydes can be predicted.

Key expected fragmentation patterns would include:

Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated aromatic compounds.

Loss of a methyl radical (•CH₃): From the methoxy groups.

Loss of formaldehyde (B43269) (CH₂O): A characteristic fragmentation of methoxy-substituted aromatic compounds.

Loss of a formyl radical (•CHO): From the aldehyde group.

Decarbonylation (loss of CO): A common fragmentation for aldehydes.

The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion peak (M+) and its fragments, with the M+2 peak having an intensity of approximately one-third of the M+ peak.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published reports on the single-crystal X-ray structure of this compound. However, a study on the crystal structures of four dimethoxybenzaldehyde isomers highlights the general structural features of this class of compounds, noting that the molecules are nearly planar. nih.gov Obtaining the crystal structure of this compound would be invaluable for understanding its solid-state packing, conformational preferences, and the nature of any intermolecular interactions, such as halogen bonding or hydrogen bonding, which can influence its physical properties.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4,6 Dimethoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmsu.edu The regioselectivity of such reactions on a substituted benzene ring is determined by the directing effects of the existing substituents. lumenlearning.comlibretexts.org In 2-chloro-4,6-dimethoxybenzaldehyde, the benzene ring is highly activated towards electrophilic attack due to the presence of two strongly electron-donating methoxy (B1213986) (-OCH3) groups. wikipedia.orglumenlearning.com

The directing effects of the substituents are as follows:

Methoxy groups (-OCH3): These are powerful activating groups and are ortho, para-directors. masterorganicchemistry.com

Chloro group (-Cl): This is a deactivating group but is also an ortho, para-director. libretexts.org

Aldehyde group (-CHO): This is a deactivating group and a meta-director. openstax.org

The potent activating and directing influence of the two methoxy groups dominates the reactivity of the aromatic ring. These groups strongly direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the available positions for substitution are at C3 and C5.

Position C5: This position is ortho to the methoxy group at C4 and para to the methoxy group at C6. It is also meta to the chloro and aldehyde groups. This position is highly activated.

Position C3: This position is ortho to both the C4-methoxy group and the C2-chloro group.

Due to the strong activation from both methoxy groups, electrophilic substitution is strongly favored at the C5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) using nitric acid and a sulfuric acid catalyst. masterorganicchemistry.combyjus.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. byjus.commasterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4,6-dimethoxy-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-chloro-4,6-dimethoxybenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-4,6-dimethoxy-5-sulfonylbenzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-chloro-4,6-dimethoxybenzaldehyde |

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Key nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) results in the formation of secondary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin.

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Jones reagent (CrO₃ in acetone/sulfuric acid)

Oxidation of this compound would yield 2-chloro-4,6-dimethoxybenzoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-chloro-4,6-dimethoxybenzyl alcohol. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent.

Catalytic Hydrogenation: Using H₂ gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ or H₂CrO₄ | 2-Chloro-4,6-dimethoxybenzoic acid |

| Reduction | NaBH₄ or LiAlH₄ | (2-Chloro-4,6-dimethoxyphenyl)methanol |

| Reduction | H₂, Pd/C | (2-Chloro-4,6-dimethoxyphenyl)methanol |

Condensation Reactions and Imine/Schiff Base Formation

The aldehyde group of this compound can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). libretexts.orgminia.edu.eg The product is typically an α,β-unsaturated compound.

Aldol (B89426) Condensation: While self-condensation is not possible as there are no α-hydrogens, this compound can undergo crossed aldol condensations with other enolizable aldehydes or ketones.

Imine/Schiff Base Formation: Reaction with primary amines (R-NH₂) results in the formation of imines (also known as Schiff bases), characterized by a carbon-nitrogen double bond. byjus.comwikipedia.org This reaction is often catalyzed by acid and involves the elimination of a water molecule.

Cross-Coupling Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comkhanacademy.org This would result in the replacement of the chlorine atom with an aryl, vinyl, or alkyl group.

Heck Reaction: The palladium-catalyzed reaction of the aryl chloride with an alkene forms a new carbon-carbon bond, leading to a substituted alkene. lumenlearning.comlibretexts.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmasterorganicchemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl or substituted benzene |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | Aryl amine |

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions described above involve various transient species.

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orguci.edu The stability of this intermediate determines the rate and regioselectivity of the reaction.

Nucleophilic Addition to Aldehyde: The reaction proceeds through a tetrahedral alkoxide intermediate.

Cross-Coupling Reactions: These reactions proceed through a catalytic cycle involving intermediates such as oxidative addition complexes, transmetalation complexes, and reductive elimination products. For instance, in a Suzuki coupling, a Pd(0) species undergoes oxidative addition into the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst.

Detailed computational and experimental studies would be required to fully characterize the structures and energies of the transition states and intermediates involved in the specific reactions of this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental properties of 2-Chloro-4,6-dimethoxybenzaldehyde.

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. nih.govopenaccesspub.org The analysis also confirms that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies. aalto.fi

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C=O | 1.22 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C=O | 121.0° | |

| C-O-C (methoxy) | 117.5° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: The values in this table are representative and would be specifically calculated in a dedicated DFT study.

DFT calculations provide a detailed picture of the electronic structure of this compound. The distribution of electrons within the molecule is not uniform due to the different electronegativities of the constituent atoms. The chlorine atom and the oxygen atoms of the aldehyde and methoxy (B1213986) groups are electron-withdrawing, leading to a partial positive charge on the adjacent carbon atoms.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and chlorine atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the aldehydic proton. These maps are valuable for predicting how the molecule will interact with other polar molecules or ions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating methoxy groups and the electron-withdrawing chloro and aldehyde groups will influence the energies of the frontier orbitals. The HOMO is likely to be localized on the benzene (B151609) ring and the methoxy groups, while the LUMO may have significant contributions from the aldehyde group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Note: These are example values and would be determined by a specific DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. These theoretical predictions can then be compared with experimental UV-Vis spectra to help assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic system and the carbonyl group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govescholarship.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. rush.edu

For this compound, MD simulations can be used to explore its conformational landscape. This is particularly important for the methoxy groups, which can rotate around the C-O bonds. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. gwdg.desemanticscholar.org Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, aggregation behavior, and potential binding modes to a target protein. escholarship.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. conicet.gov.armdpi.com These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed property or activity.

For this compound, a QSPR model could be developed to predict physical properties such as boiling point, solubility, or chromatographic retention times. A QSAR model, on the other hand, could be used to predict its biological activity, such as its potential as an enzyme inhibitor or its toxicity. conicet.gov.ar The molecular descriptors used in these models can be derived from computational chemistry calculations and can include constitutional, topological, geometrical, and electronic parameters. The development of robust QSPR and QSAR models relies on a diverse dataset of compounds with experimentally determined properties or activities. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of research due to their potential applications in optoelectronics, including data storage and signal processing. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a phenomenon that is highly dependent on the molecule's electronic structure. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting these properties.

Although no specific NLO studies have been conducted on this compound, research on its isomer, 2-Chloro-3,4-dimethoxybenzaldehyde, provides a valuable template for how such an investigation would be approached. A study on this isomer utilized both Hartree-Fock (HF) and DFT (specifically the B3LYP functional) methods with different basis sets to calculate key NLO parameters.

The primary properties of interest in these studies are the electric dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β). The dipole moment provides insight into the charge distribution and polarity of the molecule. The polarizability measures the ease with which the electron cloud can be distorted by an external electric field, while the first hyperpolarizability is a measure of the second-order NLO response. For a molecule to have a significant NLO response, it typically possesses a large hyperpolarizability value.

The computational investigation of 2-Chloro-3,4-dimethoxybenzaldehyde yielded the following theoretical data, which illustrates the type of information that would be sought for the 4,6-dimethoxy isomer.

| Computational Method | Basis Set | Dipole Moment (µ) in Debye | Mean Polarizability (α) in esu x 10-24 | First Hyperpolarizability (β) in esu x 10-31 |

|---|---|---|---|---|

| HF | 6-31+G(d,p) | 5.54 | 17.03 | 2.95 |

| B3LYP | 6-31+G(d,p) | 5.98 | 18.45 | 4.78 |

| HF | 6-311++G(d,p) | 5.61 | 17.38 | 3.12 |

| B3LYP | 6-311++G(d,p) | 6.06 | 18.87 | 5.11 |

These calculations for the 3,4-isomer demonstrate how different levels of theory and basis sets can be used to predict the NLO properties. A similar computational study on this compound would be necessary to determine its specific NLO characteristics and to evaluate its potential as a material for NLO applications.

In Silico Ligand-Protein Docking Studies for Biological Interactions

In silico ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. omicsonline.org This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, which is often expressed in terms of binding energy. omicsonline.org

As of the latest review of scientific literature, no in silico ligand-protein docking studies have been published specifically for this compound. Therefore, its potential biological targets and interaction modes remain theoretically uncharacterized.

A typical molecular docking study involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure of the ligand, in this case, this compound, would be generated and optimized for its lowest energy conformation.

Docking Simulation: Using specialized software, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding site. jscimedcentral.com

Scoring and Analysis: Each generated pose is evaluated by a scoring function that calculates the binding energy. Lower binding energies generally indicate a more stable and favorable interaction. The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

For instance, studies on other substituted benzaldehyde (B42025) derivatives have successfully used docking to identify potential enzyme inhibitory activities. A study on a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde investigated its interactions with the EGFR and HER2 receptors, calculating binding energies and identifying key hydrogen bonding and hydrophobic interactions. nih.gov Such an approach for this compound would be invaluable in identifying its potential biological activities and guiding future experimental research. Without such studies, the biological interaction profile of this compound remains unknown.

Applications of 2 Chloro 4,6 Dimethoxybenzaldehyde in Contemporary Organic Synthesis

Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde (B42025) Scaffold

The aldehyde functionality and the chloro-substituent on the benzene (B151609) ring of 2-Chloro-4,6-dimethoxybenzaldehyde make it a prime candidate for participation in various cyclization and multi-component reactions to form a diverse array of heterocyclic systems.

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a cornerstone of modern heterocyclic synthesis. wikipedia.orgbas.bg The aldehyde group of this compound is a key reactive site for well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions.

Biginelli Reaction: This one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is a classic method for synthesizing dihydropyrimidinones and their derivatives. nih.govorganic-chemistry.org By employing this compound in this reaction, dihydropyrimidines bearing the 2-chloro-4,6-dimethoxyphenyl substituent can be readily accessed. These structures are of interest in medicinal chemistry due to the broad biological activities associated with the dihydropyrimidine (B8664642) core.

Hantzsch Pyridine (B92270) Synthesis: This reaction provides access to dihydropyridines through the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The use of this compound in the Hantzsch synthesis would yield 1,4-dihydropyridines functionalized with the substituted phenyl ring, which are precursors to substituted pyridines. organic-chemistry.orgnih.govyoutube.com The resulting pyridine derivatives have applications in pharmaceuticals and materials science. wikipedia.org

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. bas.bgnih.govnih.gov These products can undergo subsequent intramolecular reactions to form a variety of heterocyclic scaffolds. nih.gov The incorporation of this compound in the Ugi reaction provides a pathway to complex peptide-like structures and diverse heterocyclic systems containing the 2-chloro-4,6-dimethoxyphenyl moiety. bas.bgnih.gov

Furthermore, the aldehyde can participate in condensation reactions to form precursors for other heterocyclic systems. For example, reaction with active methylene (B1212753) compounds can generate chalcones, which are versatile intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic structures. nih.gov While direct literature examples for this compound in all these specific reactions are not extensively documented, the reactivity of the aldehyde group is well-established, making it a highly probable substrate for these transformations.

Building Block in the Construction of Complex Aromatic Architectures

The chloro-substituent on the aromatic ring of this compound opens up avenues for its use in transition-metal-catalyzed cross-coupling reactions, enabling the construction of larger, more complex aromatic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com The chlorine atom in this compound can act as a handle for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. sigmaaldrich.com this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl benzaldehydes, respectively. These products can then be further elaborated into more complex architectures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netsigmaaldrich.com This allows for the introduction of alkenyl groups onto the aromatic ring of this compound, providing access to substituted stilbenes and other conjugated systems.

Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is catalyzed by palladium and copper complexes. researchgate.net It can be used to introduce alkynyl moieties onto the benzaldehyde scaffold, leading to the formation of arylalkynes which are valuable precursors for a variety of organic materials and biologically active molecules.

C-H Activation/Arylation: Modern synthetic methods also allow for the direct arylation of C-H bonds. nih.govrsc.orgnih.gov While the chlorine atom provides a classical handle for cross-coupling, regioselective C-H activation and subsequent arylation could offer alternative pathways to functionalize the aromatic ring of this compound and its derivatives, further expanding its utility in constructing complex aromatic structures. nih.govrsc.org

The following table summarizes the potential cross-coupling reactions for this compound:

| Cross-Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Biaryl benzaldehyde |

| Heck | Alkene | Alkenyl benzaldehyde |

| Sonogashira | Terminal alkyne | Alkynyl benzaldehyde |

Role as an Intermediate in Total Synthesis of Natural Products

Substituted benzaldehydes are common starting materials and intermediates in the total synthesis of natural products. nottingham.ac.ukenergyfrontier.us The specific substitution pattern of this compound makes it a potential precursor for certain classes of alkaloids and other bioactive molecules.

For instance, the core structure of this compound is related to the A-ring of certain protoberberine and papaverine-type alkaloids. The total synthesis of berberine (B55584), an isoquinoline (B145761) alkaloid, and its analogues has been accomplished using methods that could potentially involve intermediates derived from similarly substituted benzaldehydes. nottingham.ac.uknih.govresearchgate.net For example, a key step in some syntheses of the berberine framework is an intermolecular Heck reaction, a transformation for which this compound is a suitable substrate. nottingham.ac.uknih.gov

Precursor for Chiral Auxiliaries or Stereoselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.govresearchgate.netscbt.comnih.gov While there is no direct evidence of this compound being used to create a widely recognized chiral auxiliary, its functional groups offer potential for the design of novel chiral ligands and auxiliaries.

The aldehyde group can be readily converted into an amine or an alcohol. These functional groups can then be used to attach the benzaldehyde moiety to a known chiral scaffold, or to create a new chiral center. For example, condensation of the aldehyde with a chiral amine would form a chiral imine, which could act as a ligand for a metal catalyst in an asymmetric reaction.

Alternatively, the aldehyde could undergo stereoselective reactions itself, guided by a chiral catalyst. For instance, asymmetric aldol (B89426) reactions or allylation reactions could be performed on the aldehyde to introduce new stereocenters with high enantioselectivity. youtube.com The resulting chiral alcohols could then be used as building blocks in the synthesis of enantiomerically pure compounds.

The development of new chiral ligands and catalysts is an active area of research, and the unique electronic and steric properties of the 2-chloro-4,6-dimethoxyphenyl group could offer advantages in certain asymmetric transformations. sigmaaldrich.comnih.govresearchgate.netnih.gov

Application in Materials Science and Polymer Chemistry

The incorporation of functional benzaldehydes into polymers is a growing area of research, with applications in areas such as self-healing materials, drug delivery, and conductive polymers. acs.orgresearchgate.netresearchgate.netnih.govacs.orgdntb.gov.uarsc.org The reactivity of the aldehyde group and the potential for further functionalization through the chlorine atom make this compound an interesting monomer or precursor for advanced materials.

Functional Polymers: Benzaldehyde-functionalized polymers can be synthesized through the copolymerization of substituted benzaldehydes with other monomers. researchgate.netenergyfrontier.usacs.org The aldehyde groups can then be used for post-polymerization modification, for example, by forming reversible Schiff base linkages with amines, leading to self-healing hydrogels. researchgate.net The presence of the chloro and methoxy (B1213986) groups on the benzaldehyde unit could be used to tune the properties of the resulting polymer, such as its solubility, thermal stability, and reactivity.

Conductive Polymers: The synthesis of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers. dntb.gov.uarsc.org While not a traditional monomer for conductive polymers itself, this compound could be used to synthesize precursors for such materials. For example, it could be incorporated into larger conjugated systems through cross-coupling reactions, and these systems could then be polymerized.

Photosensitizers and Dyes: The chromophoric nature of the substituted benzene ring suggests potential applications in the synthesis of dyes and photosensitizers. rsc.org Further elaboration of the molecule could lead to compounds with interesting photophysical properties for use in photodynamic therapy or organic light-emitting diodes (OLEDs).

Research on 2 Chloro 4,6 Dimethoxybenzaldehyde in Medicinal Chemistry

Design and Synthesis of Novel Bioactive Molecules

2-Chloro-4,6-dimethoxybenzaldehyde is a valuable starting material for the synthesis of a variety of heterocyclic and polyfunctional compounds. The aldehyde group readily participates in numerous classic organic reactions, allowing for the construction of diverse molecular skeletons.

One of the most common applications is in the synthesis of chalcones, which are precursors to flavonoids and are known for their broad biological activities. nih.gov The synthesis typically involves a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025), such as this compound, and an acetophenone. The resulting chalcone (B49325) backbone can then be further modified to create a library of compounds for biological screening.

Furthermore, this benzaldehyde derivative is instrumental in building more complex heterocyclic systems. For instance, the structurally related 2,6-dimethoxyphenyl moiety has been incorporated into quinazoline-based structures to generate novel therapeutic candidates. nih.gov The synthesis of such complex molecules demonstrates the utility of the benzaldehyde as a foundational component in multi-step synthetic routes aimed at producing compounds with specific pharmacological profiles. nih.gov The use of efficient and environmentally friendly synthetic techniques, such as microwave-assisted synthesis, is also being explored to improve reaction times and yields for these types of transformations. ijprt.org

Table 1: Synthetic Reactions Involving this compound Analogs This table is interactive. You can sort and filter the data.

| Reaction Type | Starting Material Class | Resulting Bioactive Scaffold | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehyde | Chalcone | nih.gov |

| Multi-step Heterocycle Formation | Substituted Benzaldehyde | Quinazoline | nih.gov |

Scaffold for Pharmacologically Active Agents

The true value of this compound in medicinal chemistry lies in the biological activity of the molecules derived from it. The dimethoxy-substituted phenyl ring often serves as a key structural scaffold that interacts with biological targets.

A significant example is the development of selective ligands for the neurotensin (B549771) receptor type 2 (NTS2), which is a target for novel analgesic drugs. nih.gov In one study, modification of a screening hit to include a 2,6-dimethoxyphenyl group, a structure closely related to our title compound, led to the identification of a potent and selective NTS2 partial agonist. nih.gov This highlights that the specific arrangement of the methoxy (B1213986) groups on the phenyl ring is a critical pharmacophoric element for achieving high affinity and selectivity for this G-protein coupled receptor.

In the realm of oncology, chalcones derived from structurally similar trimethoxy-phenyl precursors have demonstrated significant anticancer activity. nih.gov These compounds have been shown to inhibit the proliferation of cancer cells, such as Hela and MCF-7, and induce apoptosis. The 2,4,6-oxygenation pattern on the phenyl ring is a recurring motif in natural products with cytotoxic properties, suggesting that derivatives of this compound are promising candidates for the development of new anticancer agents. nih.gov Reverse molecular docking studies on these chalcones have suggested that they may exert their effects by targeting key cell cycle proteins like cyclin-dependent kinase 1 (CDK1). nih.gov

Table 2: Pharmacological Roles of Scaffolds Derived from Related Benzaldehydes This table is interactive. You can sort and filter the data.

| Derived Scaffold | Biological Target | Potential Pharmacological Activity | Reference |

|---|---|---|---|

| Quinazoline | Neurotensin Receptor 2 (NTS2) | Analgesia (Pain Relief) | nih.gov |

| Chalcone | Cyclin-Dependent Kinase 1 (CDK1) | Anticancer | nih.gov |

In Silico and In Vitro Evaluation of Biological Activities

Once novel molecules are synthesized from this compound, they undergo rigorous evaluation to determine their biological effects. This process involves a combination of computational (in silico) and laboratory-based (in vitro) testing.

In Silico Methods: Computational tools are essential in modern drug discovery for predicting the potential of a compound before extensive lab work is undertaken. Molecular docking simulations are used to predict how a molecule might bind to the active site of a target protein, providing insights into its mechanism of action. rsc.org For example, docking studies helped identify CDK1 as a potential target for anticancer chalcones. nih.gov Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties are predicted to assess the "drug-likeness" of a molecule, helping to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. rsc.orgnih.gov

In Vitro Evaluation: Laboratory-based assays provide concrete data on a compound's biological activity. For potential anticancer agents, cytotoxicity is measured using assays like the MTT assay on various cancer cell lines (e.g., Hela, MCF-7) to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. nih.gov For compounds designed as enzyme inhibitors, such as the benzyloxybenzaldehyde derivatives targeting aldehyde dehydrogenase (ALDH), specific enzymatic assays are used to quantify their potency and selectivity. mdpi.com For receptor ligands, functional assays like the FLIPR (Fluorescent Imaging Plate Reader) assay can determine whether a compound acts as an agonist or antagonist at its target receptor. nih.gov

Table 3: Overview of Evaluation Methods for Derived Compounds This table is interactive. You can sort and filter the data.

| Evaluation Type | Method | Purpose | Example Finding/Application | Reference |

|---|---|---|---|---|

| In Silico | Molecular Docking | Predict binding mode and affinity to a biological target. | Identified CDK1 as a potential target for chalcone derivatives. | nih.govrsc.org |

| In Silico | ADME/Tox Prediction | Assess drug-like properties (e.g., Lipinski's Rule of 5) and potential toxicity. | Screened marine aldehyde derivatives for favorable absorption and low toxicity. | nih.gov |

| In Vitro | MTT Cytotoxicity Assay | Measure a compound's ability to kill cancer cells. | Determined IC₅₀ values of chalcones against Hela and MCF-7 cell lines. | nih.gov |

| In Vitro | Enzyme Inhibition Assay | Quantify the potency of an enzyme inhibitor. | Measured IC₅₀ values of benzyloxybenzaldehydes against ALDH1A3. | mdpi.com |

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific changes to a molecule's structure affect its biological activity. By synthesizing a series of related compounds (analogs) and comparing their activities, researchers can identify the key chemical features required for potency and selectivity. nih.gov

For bioactive molecules derived from this compound, SAR studies would systematically explore the role of each substituent. For example, in a series of anticancer chalcones, the chloro group at the 2-position could be replaced with other halogens (F, Br) or small alkyl groups. nih.gov The resulting change in anticancer potency (measured by IC₅₀ values) would reveal the importance of this position's steric and electronic properties for activity. nih.gov

Similarly, the methoxy groups at positions 4 and 6 are critical. SAR studies could involve shifting their positions on the ring or replacing them with other functionalities like hydroxyl or ethoxy groups. The dramatic impact of such changes on biological activity, as seen in the development of NTS2 receptor ligands, underscores the importance of the substitution pattern on the phenyl ring. nih.gov These studies provide a rational basis for optimizing lead compounds into more effective drug candidates. nih.gov

Table 4: Illustrative SAR Exploration for a Hypothetical Chalcone Derivative This table is interactive. You can sort and filter the data.

| Structural Position | Modification | Rationale for Change | Potential Impact on Activity |

|---|---|---|---|

| Position 2 (Phenyl Ring A) | Replace -Cl with -F, -Br | Explore influence of halogen size and electronegativity. | May increase or decrease binding affinity at the target site. |

| Position 4 (Phenyl Ring A) | Replace -OCH₃ with -OH | Introduce hydrogen bond-donating capability. | Could form new interactions with the target, potentially increasing potency. |

| Position 6 (Phenyl Ring A) | Replace -OCH₃ with -OC₂H₅ | Increase lipophilicity and steric bulk. | May improve membrane permeability or alter fit within the binding pocket. |

Role in Prodrug Design and Drug Delivery Systems

Prodrug design is a sophisticated strategy used to overcome pharmaceutical challenges such as poor oral absorption, chemical instability, or off-target toxicity. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. This approach often involves chemically masking polar functional groups, like carboxylic acids or alcohols, with more lipophilic moieties, such as esters. nih.gov

While this compound itself is a starting material, the bioactive compounds synthesized from it may be candidates for a prodrug approach. For example, if a potent anticancer derivative contains a phenolic hydroxyl group that limits its ability to cross cell membranes, this group could be converted into an ester. This ester prodrug would be more lipophilic, allowing for better absorption after oral administration. Once absorbed, cellular enzymes (esterases) would cleave the ester, releasing the active phenolic drug at its site of action. nih.gov

The aldehyde functional group itself can also be incorporated into prodrug strategies. Although less common, certain prodrugs are designed to be activated via specific bond-forming reactions in the body. nih.gov In such a hypothetical scenario, a derivative of this compound could be part of a system that is activated under specific physiological conditions, such as the tumor microenvironment, to construct the final active drug in situ. This advanced concept represents a frontier in targeted drug delivery.

Table 5: Potential Prodrug Strategies for Derivatives This table is interactive. You can sort and filter the data.

| Parent Drug Functional Group | Prodrug Linkage | Purpose of Modification | Activation Mechanism |

|---|---|---|---|

| Hydroxyl (-OH) | Ester (-O-C=O) | Increase lipophilicity, improve oral absorption. | Enzymatic hydrolysis by esterases. |

| Carboxylic Acid (-COOH) | Ester (-COO-R) | Mask polarity, improve membrane permeability. | Enzymatic hydrolysis by esterases. |

| Amine (-NH₂) | Carbamate (-NH-C=O) | Modulate solubility and stability. | Enzymatic or chemical hydrolysis. |

Environmental and Safety Aspects in the Research and Development of 2 Chloro 4,6 Dimethoxybenzaldehyde

Implementation of Green Chemistry Principles in Research Processes

The principles of green chemistry provide a framework for chemists to design more environmentally benign chemical processes. acs.org In the context of synthesizing 2-Chloro-4,6-dimethoxybenzaldehyde, these principles guide the selection of synthetic routes, solvents, and reagents to minimize environmental impact.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all reactant materials into the final product. acs.org Synthetic pathways for this compound should be designed to have a high atom economy, thereby reducing the generation of unwanted by-products. For instance, addition reactions are generally more atom-economical than substitution reactions, which often produce stoichiometric amounts of waste salts. acs.org

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Exploring alternative energy sources, such as photochemical or microwave-assisted synthesis, can often lead to shorter reaction times and lower energy requirements compared to conventional heating methods. egrassbcollege.ac.in For example, photochemical reactions can utilize solar energy to drive the synthesis, representing a renewable energy input. egrassbcollege.ac.in

The following table summarizes the core principles of green chemistry and their potential application in the research and development of this compound.

| Principle Number | Principle Name | Application in this compound R&D |

| 1 | Prevention | Design syntheses to avoid waste generation from the outset. |

| 2 | Atom Economy | Select synthetic routes that maximize the incorporation of reactant atoms into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Use and generate substances that possess little to no toxicity to human health and the environment. |

| 4 | Designing Safer Chemicals | Design the final product to be effective while minimizing its toxicity. |

| 5 | Safer Solvents and Auxiliaries | Minimize or eliminate the use of auxiliary substances like solvents; if used, select innocuous ones. skpharmteco.com |

| 6 | Design for Energy Efficiency | Minimize energy requirements by conducting reactions at ambient conditions or using alternative energy sources. nih.gov |

| 7 | Use of Renewable Feedstocks | Utilize raw materials and feedstocks that are renewable rather than depleting. |

| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups) to reduce steps and waste. |

| 9 | Catalysis | Employ catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. |

| 10 | Design for Degradation | Design the chemical product so that it can break down into innocuous degradation products at the end of its function. |

| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a process to minimize the potential for chemical accidents. |

Waste Minimization and Sustainable Practices in Synthesis

A primary goal of green chemistry is the minimization of waste. Metrics like the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are used to quantify the amount of waste generated. acs.orggcande.org The E-Factor relates the weight of waste produced to the weight of the desired product, while PMI considers the ratio of all materials used (including water, solvents, and reagents) to the weight of the final product. acs.orggcande.org The pharmaceutical industry, which often deals with complex multi-step syntheses, has historically high E-Factors, sometimes exceeding 100 kg of waste per kg of product. gcande.org

For the synthesis of this compound, sustainable practices would involve:

Process Optimization : Carefully optimizing reaction conditions (temperature, concentration, reaction time) can significantly improve yield and reduce the formation of impurities, thereby minimizing waste from purification steps.

Solvent Recovery and Reuse : Instead of discarding solvents after a single use, implementing distillation and other purification techniques allows for their recovery and reuse in subsequent batches, reducing both waste and raw material costs. skpharmteco.com

Catalyst Selection : Using highly efficient and selective catalysts can reduce the amount of reagents needed and minimize side reactions, leading to a cleaner reaction profile and less waste.

Life Cycle Assessment of this compound Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from "cradle-to-grave." gcande.org For a chemical like this compound, an LCA would analyze the environmental burden of:

Raw Material Extraction : The environmental costs associated with obtaining the starting materials, such as 1,3,5-trimethoxybenzene (B48636) and the chlorinating agent.

Manufacturing : The energy consumption, water usage, solvent emissions, and waste generated during the synthesis and purification processes.

Distribution and Use : The environmental impact of transporting the chemical and its use in further applications.

End-of-Life : The fate of the compound after its use, including its potential for degradation or persistence in the environment and the impact of its disposal.

While a specific LCA for this compound is not publicly available, conducting such an assessment is crucial for understanding the true environmental footprint of its production and identifying key areas for improvement. gcande.org

Hazard Assessment and Risk Mitigation Strategies in Laboratory Settings

Handling any chemical in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. While detailed toxicological data for this compound is limited, a hazard assessment can be informed by data from structurally similar compounds, such as other chlorinated and dimethoxy-substituted benzaldehydes. nih.gov

Hazard Identification: Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds, this compound is anticipated to present the following hazards: nih.govthermofisher.com

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation. nih.gov |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. nih.gov |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation. nih.gov |

Risk Mitigation Strategies: To manage these potential hazards, a multi-layered approach to risk mitigation is essential in the laboratory.

| Mitigation Category | Specific Strategy |

| Engineering Controls | Use the compound within a certified chemical fume hood to minimize inhalation exposure. thermofisher.com Ensure adequate general laboratory ventilation. |

| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. thermofisher.com |

| Hygiene Practices | Wash hands thoroughly after handling. thermofisher.com Avoid eating, drinking, or smoking in the laboratory. Do not get the chemical in eyes, on skin, or on clothing. fishersci.com |

| Handling and Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. fishersci.com Keep away from incompatible materials such as strong oxidizing agents. |

| Spill and Disposal Procedures | For spills, absorb with an inert material and place in a suitable, closed container for disposal. fishersci.com Dispose of chemical waste through an approved waste disposal plant, following all local and national regulations. thermofisher.com |

| First Aid | In case of eye contact, rinse cautiously with water for several minutes. thermofisher.com For skin contact, wash with plenty of soap and water. thermofisher.com If inhaled, move the person to fresh air. thermofisher.com Seek medical attention if irritation or other symptoms persist. thermofisher.com |

By systematically applying these environmental and safety principles, the research and development of this compound can be conducted in a manner that is both scientifically productive and responsibly managed.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research on 2-Chloro-4,6-dimethoxybenzaldehyde is currently in its infancy. The compound is cataloged in chemical databases such as PubChemLite, which provides basic structural information and predicted data. uni.lu Its molecular formula is established as C₉H₉ClO₃, and computational models have predicted its monoisotopic mass and collision cross-section values for mass spectrometry analysis. uni.lu